

Spectroscopic Profile of 2-Methylacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylacetophenone

Cat. No.: B146604

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Introduction

2-Methylacetophenone, also known as o-methylacetophenone, is an aromatic ketone with the chemical formula $C_9H_{10}O$. It is a colorless liquid at room temperature and finds applications in various fields, including as a flavoring agent and an intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial settings. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Methylacetophenone**, complete with experimental protocols and visual aids to facilitate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopic Data

Proton NMR (1H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The 1H NMR spectrum of **2-Methylacetophenone** is typically run in a deuterated solvent such as chloroform-d ($CDCl_3$).

Table 1: 1H NMR Data for **2-Methylacetophenone** in $CDCl_3$

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.66	Doublet	1H	Ar-H
7.34	Triplet	1H	Ar-H
7.23	Triplet	1H	Ar-H
7.21	Doublet	1H	Ar-H
2.54	Singlet	3H	-COCH ₃
2.51	Singlet	3H	Ar-CH ₃

Data sourced from publicly available spectral databases.[\[1\]](#)

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule.

Table 2: ¹³C NMR Data for **2-Methylacetophenone** in CDCl₃

Chemical Shift (δ) ppm	Assignment
201.2	C=O
138.2	Ar-C (quaternary)
137.8	Ar-C (quaternary)
131.8	Ar-CH
130.8	Ar-CH
128.4	Ar-CH
125.5	Ar-CH
29.5	-COCH ₃
21.4	Ar-CH ₃

Data sourced from publicly available spectral databases.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a liquid sample like **2-Methylacetophenone** is as follows:

- **Sample Preparation:** Dissolve approximately 5-20 mg of **2-Methylacetophenone** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry 5 mm NMR tube.^[1] The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte's signals.^[2] It is crucial to ensure the sample is free of any solid particles, which can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette.^[3]
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument's magnetic field needs to be shimmed to achieve homogeneity, which results in sharp spectral lines.
- **Data Acquisition:** For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, due to the low natural abundance of the ^{13}C isotope, a larger number of scans and/or a higher sample concentration may be required.^[4]
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The residual solvent peak is often used as a secondary internal reference.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

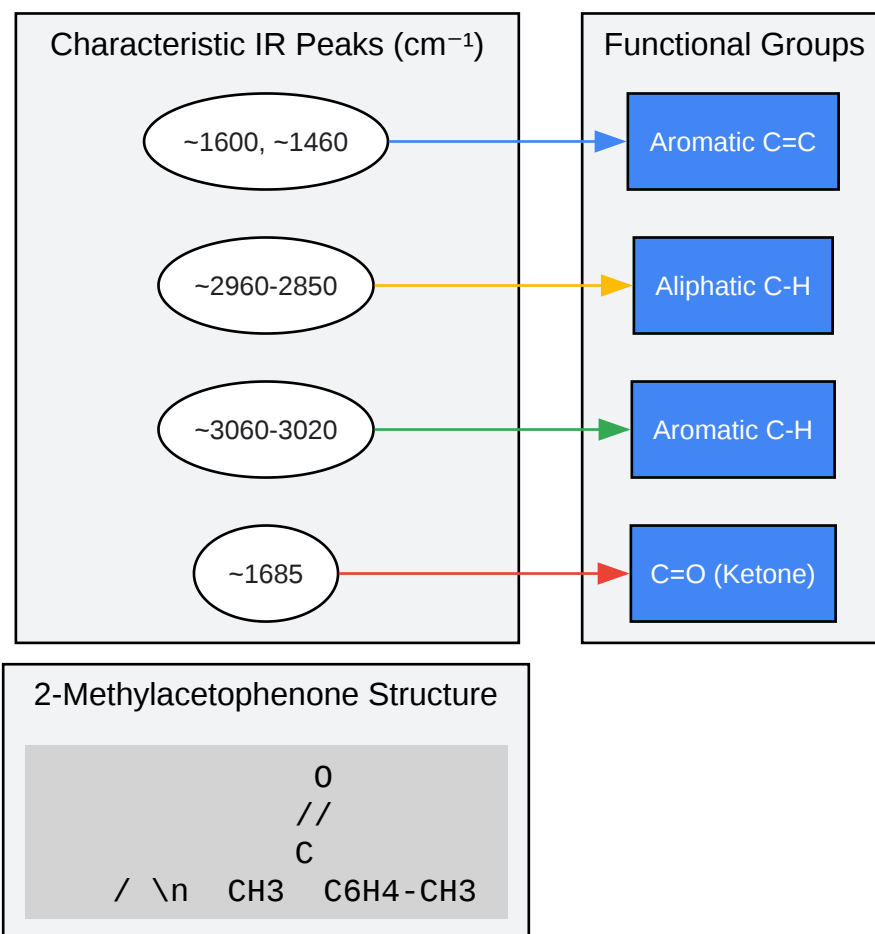
The IR spectrum of **2-Methylacetophenone** shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for **2-Methylacetophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060-3020	Medium	Aromatic C-H stretch
~2960-2850	Medium	Aliphatic C-H stretch
~1685	Strong	C=O (ketone) stretch
~1600, ~1460	Medium-Strong	Aromatic C=C stretch
~760	Strong	C-H out-of-plane bend (ortho-disubstituted)

Data sourced from publicly available spectral databases.[5]

IR Functional Group Correlation for 2-Methylacetophenone



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Caption: Correlation of key IR peaks with functional groups in **2-Methylacetophenone**.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like **2-Methylacetophenone**, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient method.

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[\[6\]](#)
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor).
- Sample Application: A small drop of **2-Methylacetophenone** is placed directly onto the ATR crystal.[\[7\]](#)
- Data Acquisition: The FT-IR spectrum is then recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.[\[8\]](#)
- Cleaning: After the measurement, the sample is wiped off the crystal using a suitable solvent (e.g., isopropanol or acetone).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

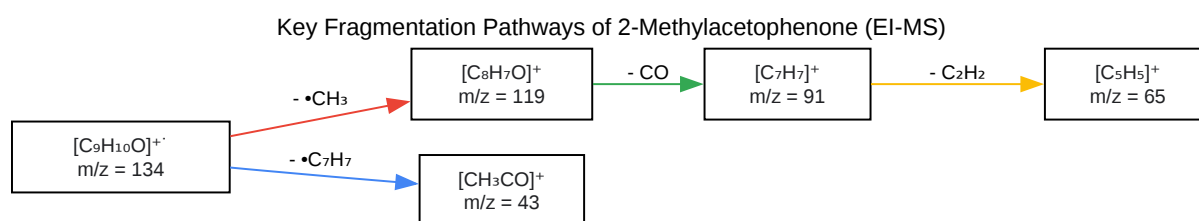
Mass Spectrometry Data

Electron Ionization (EI) is a common ionization method for volatile compounds like **2-Methylacetophenone**.

Table 4: Key Mass Spectral Peaks for **2-Methylacetophenone**

m/z	Relative Intensity (%)	Assignment
134	~30	$[M]^+$ (Molecular Ion)
119	~92	$[M - CH_3]^+$
91	100	$[C_7H_7]^+$ (Tropylium ion)
65	~23	$[C_5H_5]^+$
43	~15	$[CH_3CO]^+$

Data sourced from publicly available spectral databases.[5]



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Caption: Major fragmentation pathways of **2-Methylacetophenone** in EI-MS.

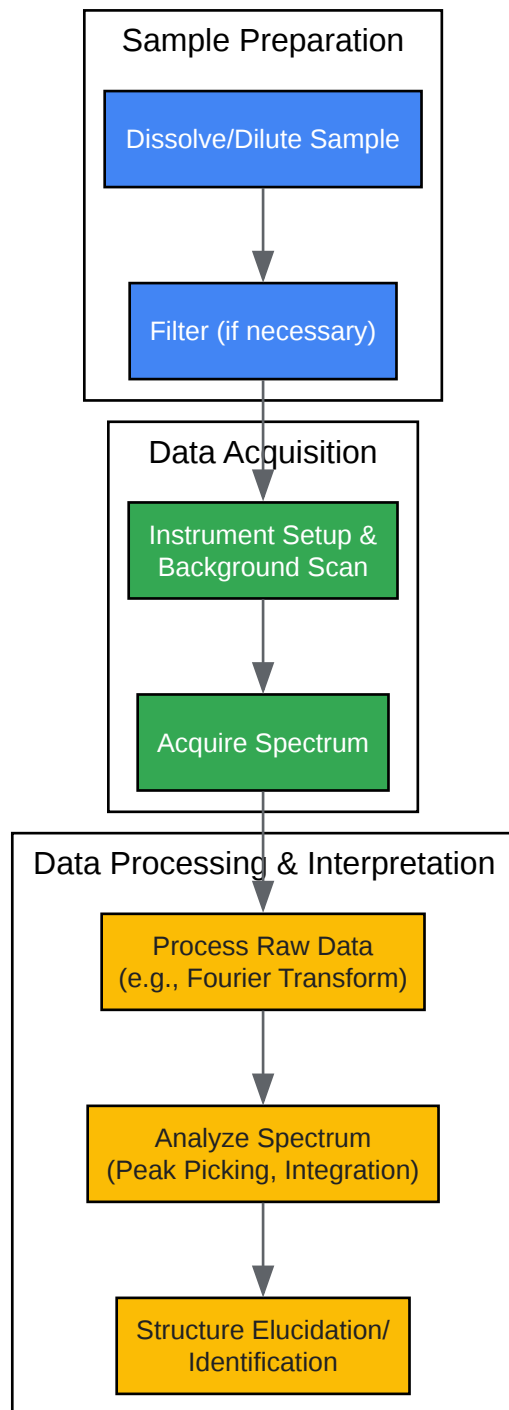
Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile organic compounds.

- **Sample Preparation:** A dilute solution of **2-Methylacetophenone** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[9]
- **GC Separation:** A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The compound travels through a capillary column and is separated from other components based on its boiling point and interaction with the column's stationary phase.

- Ionization: As the **2-Methylacetophenone** elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.^{[10][11]}
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions versus their m/z ratio.

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for spectroscopic analysis of a chemical compound.

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